(3-Amino-5-(benzylamino)phenyl)boronic acid hydrochloride
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Overview
Description
(3-Amino-5-(benzylamino)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(benzylamino)phenyl)boronic acid hydrochloride typically involves the reaction of 3-aminophenylboronic acid with benzylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-(benzylamino)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, amine derivatives, and substituted phenylboronic acids .
Scientific Research Applications
(3-Amino-5-(benzylamino)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-5-(benzylamino)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various substrates. The boronic acid group in the compound can interact with diol-containing molecules, making it useful in the development of sensors and diagnostic tools . The molecular targets and pathways involved in its action include the formation of boronate esters and the stabilization of transition states in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: This compound is similar in structure but lacks the benzylamino group.
3-Aminobenzeneboronic acid: Another similar compound with a slightly different structure.
Uniqueness
(3-Amino-5-(benzylamino)phenyl)boronic acid hydrochloride is unique due to the presence of both amino and benzylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C13H16BClN2O2 |
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Molecular Weight |
278.54 g/mol |
IUPAC Name |
[3-amino-5-(benzylamino)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H15BN2O2.ClH/c15-12-6-11(14(17)18)7-13(8-12)16-9-10-4-2-1-3-5-10;/h1-8,16-18H,9,15H2;1H |
InChI Key |
OTSZPRCPIABRNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)NCC2=CC=CC=C2)N)(O)O.Cl |
Origin of Product |
United States |
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